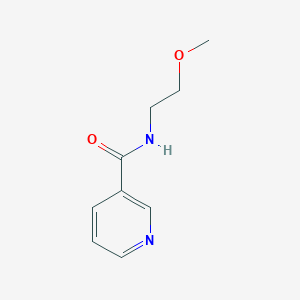

N-(2-Méthoxyéthyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Methoxyethyl)nicotinamide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .

Molecular Structure Analysis

The molecular structure of N-(2-Methoxyethyl)nicotinamide consists of a nicotinamide core with a methoxyethyl group attached . The molecular weight of this compound is 180.204 Da .

Chemical Reactions Analysis

While specific chemical reactions involving N-(2-Methoxyethyl)nicotinamide are not detailed in the search results, a related study discusses the N-oxidation, N-methylation, and N-conjugation reactions of nicotine . These metabolic transformations result in the formation of a corresponding quaternary ammonium product, which is usually more polar and more water-soluble than the parent base .

Applications De Recherche Scientifique

- Résultats de la recherche: Les chercheurs ont conçu et synthétisé une série de dérivés de la N-(thiophène-2-yl) nicotinamide en combinant l'acide nicotinique (un hétérocycle contenant de l'azote) avec le thiophène (un hétérocycle contenant du soufre). Ces dérivés présentent d'excellentes activités fongicides contre le mildiou de la feuille du concombre (CDM) .

- Enquête: Des études computationnelles et expérimentales ont exploré quatre dérivés de la nicotinamide, dont la 2-chloro-N-(2-chlorophényl)nicotinamide et la N-(2-bromophényl)-2-chloronicotinamide. Ces composés présentent un potentiel antibactérien .

Activité Fongicide

Propriétés Antibactériennes et Antibiofilm

Effets Anti-âge

Safety and Hazards

Orientations Futures

N-(2-Methoxyethyl)nicotinamide and its derivatives have potential applications in various fields. For instance, a study discusses the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, suggesting these compounds as significant lead compounds for further structural optimization . Another study discusses the potential of nicotinamide mononucleotide (NMN), a precursor of NAD+, in treating various age-related conditions . These studies suggest potential future directions for research and development involving N-(2-Methoxyethyl)nicotinamide and its derivatives.

Mécanisme D'action

Target of Action

N-(2-Methoxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of N-(2-Methoxyethyl)nicotinamide is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .

Mode of Action

N-(2-Methoxyethyl)nicotinamide interacts with its target, NNMT, by participating in the methylation process . NNMT catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide . The overexpression of NNMT can alter cellular nicotinamide and S-adenosyl-L-methionine (SAM) levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways .

Biochemical Pathways

N-(2-Methoxyethyl)nicotinamide is involved in the nicotinate and nicotinamide metabolism pathway . This pathway is critical for energy metabolism regulation because methylated nicotinamide can no longer be converted to NAD+. NAD+ is necessary for fuel oxidation and carbohydrate to lipid conversion .

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters . The physicochemical properties of N-(2-Methoxyethyl)nicotinamide, such as its molecular weight and hydrogen bond donor and acceptor counts, could potentially influence its ADME properties .

Result of Action

The molecular and cellular effects of N-(2-Methoxyethyl)nicotinamide’s action are largely dependent on its interaction with NNMT. By influencing the activity of NNMT, N-(2-Methoxyethyl)nicotinamide can impact cellular metabolism, DNA repair, and cellular stress responses . It can also influence human DNA repair and cellular stress responses .

Action Environment

The action, efficacy, and stability of N-(2-Methoxyethyl)nicotinamide can be influenced by various environmental factors. For instance, the reaction of N-(2-Methoxyethyl)nicotinamide with substituted 2-bromoacetophenones in deep eutectic solvents has been shown to be an efficient and sustainable process . Additionally, the compound’s stability and reactivity can be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

N-(2-Methoxyethyl)nicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with several enzymes, including nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to form N-methylnicotinamide . This interaction is crucial for maintaining cellular NAD+ levels, which are essential for various metabolic processes. Additionally, N-(2-Methoxyethyl)nicotinamide may interact with sirtuins, a family of NAD±dependent deacetylases, influencing cellular aging and metabolism .

Cellular Effects

N-(2-Methoxyethyl)nicotinamide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance mitochondrial function by increasing the levels of NAD+, which is vital for energy production and cellular respiration . Furthermore, N-(2-Methoxyethyl)nicotinamide can impact gene expression by activating sirtuins, leading to changes in the expression of genes involved in stress response, metabolism, and longevity .

Molecular Mechanism

The molecular mechanism of N-(2-Methoxyethyl)nicotinamide involves its interaction with NAD+ metabolism and sirtuin activation. By increasing NAD+ levels, it enhances the activity of sirtuins, which deacetylate and regulate various proteins involved in cellular metabolism and stress response . Additionally, N-(2-Methoxyethyl)nicotinamide may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby conserving NAD+ for other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxyethyl)nicotinamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(2-Methoxyethyl)nicotinamide is relatively stable under physiological conditions, but its degradation products may have different biological activities . Long-term exposure to N-(2-Methoxyethyl)nicotinamide has been associated with sustained increases in NAD+ levels and enhanced mitochondrial function .

Dosage Effects in Animal Models

The effects of N-(2-Methoxyethyl)nicotinamide vary with different dosages in animal models. At low doses, it has been shown to enhance mitochondrial function and improve metabolic health without adverse effects . At high doses, N-(2-Methoxyethyl)nicotinamide may exhibit toxic effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .

Metabolic Pathways

N-(2-Methoxyethyl)nicotinamide is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase and sirtuins, influencing metabolic flux and metabolite levels . By modulating NAD+ levels, N-(2-Methoxyethyl)nicotinamide can affect various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, N-(2-Methoxyethyl)nicotinamide is transported and distributed through specific transporters and binding proteins. It is known to interact with nicotinamide transporters, facilitating its uptake into cells . Once inside the cell, N-(2-Methoxyethyl)nicotinamide can accumulate in specific compartments, such as the mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of N-(2-Methoxyethyl)nicotinamide is crucial for its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial function by increasing NAD+ levels . Additionally, N-(2-Methoxyethyl)nicotinamide may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biological activity .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHLMQLGKSJOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)

![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)

![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2597794.png)

![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)